

Application Notes and Protocols for Mass Spectrometry Analysis of GRB10 Protein Complexes

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Compound of Interest

Compound Name:	<i>growth factor receptor-bound protein 10</i>
CAS No.:	151441-47-3
Cat. No.:	B1174771

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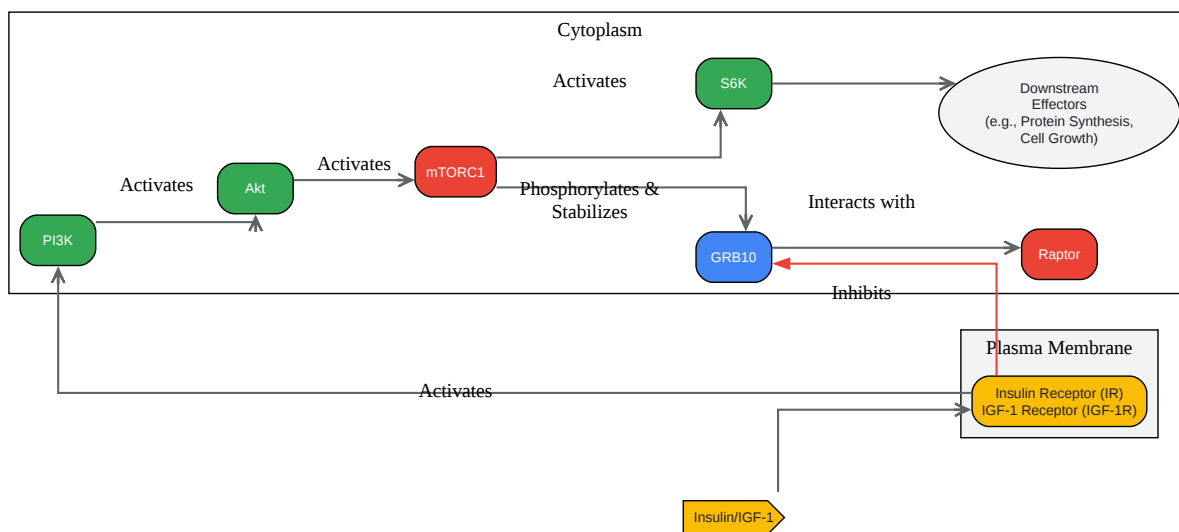
Introduction

Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein implicated in vital cellular signaling pathways, primarily the insulin/insulin-like growth factor (IGF-1) and mammalian target of rapamycin complex 1 (mTORC1) signaling cascades.[1][2][3] Its role as a negative regulator in these pathways positions it as a protein of significant interest in metabolic diseases and cancer research.[1][3] Understanding the composition and dynamics of GRB10-containing protein complexes is paramount for elucidating its molecular functions and for the development of targeted therapeutics.

This document provides detailed application notes and experimental protocols for the analysis of GRB10 protein complexes using mass spectrometry-based proteomics. The methodologies described herein are designed to enable researchers to identify and quantify GRB10-interacting proteins, offering insights into the intricate signaling networks it governs.

Signaling Pathways Involving GRB10

GRB10 is a key player in the negative feedback loop of the insulin/IGF-1 signaling pathway. It directly interacts with the activated insulin receptor (IR) and IGF-1 receptor (IGF-1R), thereby inhibiting downstream signaling. Furthermore, GRB10 is a direct substrate of mTORC1. Phosphorylation of GRB10 by mTORC1 stabilizes the protein and modulates its interactions with other signaling components, including the mTORC1 component, raptor.[1][2][3]



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GRB10 in Insulin/IGF-1 and mTORC1 Signaling

Quantitative Analysis of GRB10 Interacting Proteins

Mass spectrometry-based quantitative proteomics is a powerful tool for identifying and quantifying the components of protein complexes. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantification (LFQ) are commonly employed.

A SILAC-based quantitative phosphoproteomics study identified GRB10 as a substrate of mTORC1.[1][2] In this study, cells were metabolically labeled with "heavy" or "light" amino acids, and the relative abundance of proteins co-purifying with GRB10 was determined by mass spectrometry. This approach confirmed the interaction between GRB10 and raptor, a key component of the mTORC1 complex.[1]

Table 1: Experimentally Identified GRB10 Interacting Proteins

Interacting Protein	Gene Name	Function	Quantitative Method	Reference
Raptor	RPTOR	Component of mTORC1, regulates cell growth	SILAC	[1]
Insulin Receptor	INSR	Receptor tyrosine kinase, initiates insulin signaling	Co-IP	[4]
IGF-1 Receptor	IGF1R	Receptor tyrosine kinase, initiates IGF-1 signaling	Co-IP	[4]
SHC1	SHC1	Adaptor protein in receptor tyrosine kinase signaling	Yeast Two-Hybrid	[4]
IRS1	IRS1	Insulin receptor substrate, docking protein	Yeast Two-Hybrid	[4]

Experimental Protocols

Protocol 1: Immunoprecipitation of GRB10 Protein Complexes

This protocol describes the immunoprecipitation (IP) of endogenous or overexpressed tagged-GRB10 from cultured mammalian cells for subsequent mass spectrometry analysis.

Materials:

- Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails.
- Antibody: Anti-GRB10 antibody or anti-tag antibody (e.g., anti-HA, anti-FLAG).
- Protein A/G Magnetic Beads.
- Wash Buffer: Cell Lysis Buffer without protease and phosphatase inhibitors.
- Elution Buffer: 0.1 M glycine pH 2.5 or 2x Laemmli sample buffer.
- Neutralization Buffer: 1 M Tris-HCl pH 8.5.

Procedure:

- Cell Culture and Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer.
 - Incubate on ice for 20 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant.
- Immunoprecipitation:

- Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
- Incubate 1-2 mg of pre-cleared cell lysate with 2-5 µg of the primary antibody for 2-4 hours or overnight at 4°C on a rotator.
- Add pre-washed Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer.
 - Perform a final wash with ice-cold PBS.
- Elution:
 - For Mass Spectrometry: Elute the protein complexes by adding 50-100 µL of 0.1 M glycine pH 2.5 and incubating for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.
 - For Western Blotting: Elute by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the in-solution digestion of immunoprecipitated GRB10 complexes for mass spectrometry analysis.

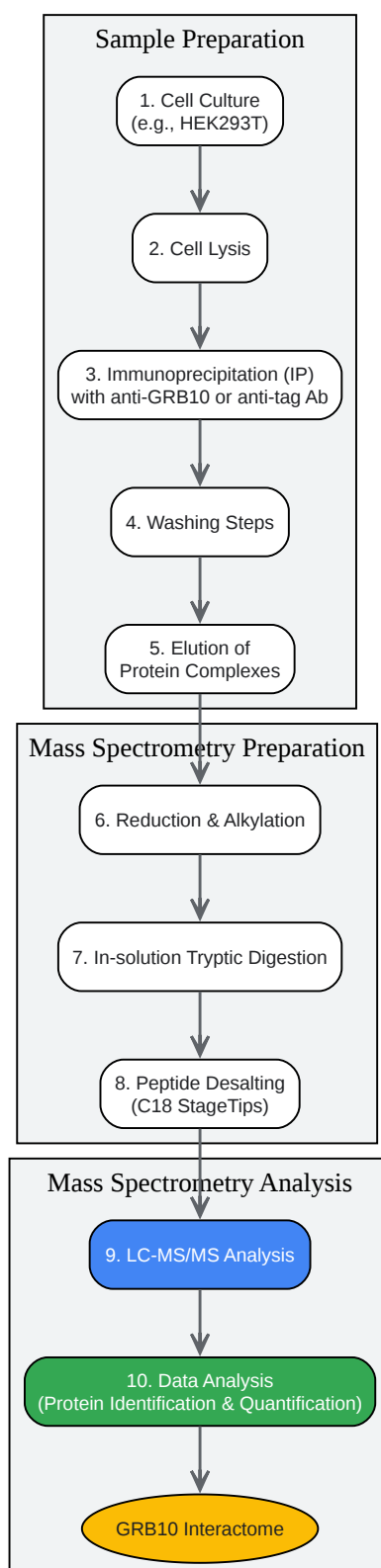
Materials:

- Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate.
- Alkylation Reagent: 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate.
- Trypsin Solution: Sequencing grade modified trypsin.

- Quenching Solution: Formic acid.
- C18 StageTips for desalting.

Procedure:

- Reduction and Alkylation:
 - To the neutralized eluate from the IP, add Reduction Buffer and incubate at 56°C for 30 minutes.
 - Cool to room temperature and add Alkylation Reagent. Incubate in the dark for 20 minutes.
- Tryptic Digestion:
 - Add trypsin to the sample at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Digestion Quenching and Desalting:
 - Quench the digestion by adding formic acid to a final concentration of 0.1%.
 - Desalt the peptide mixture using C18 StageTips according to the manufacturer's protocol.
 - Elute the peptides and dry them in a vacuum centrifuge.
- Mass Spectrometry Analysis:
 - Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
 - Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).



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Workflow for GRB10 Protein Complex Analysis

Data Presentation and Interpretation

The output from the mass spectrometer will be a list of identified proteins and, in the case of quantitative proteomics, their relative abundance ratios. It is crucial to differentiate between bona fide GRB10 interactors and non-specific background proteins.

Key considerations for data analysis:

- **Controls:** A proper negative control, such as an IP with a non-specific IgG antibody or from cells not expressing the tagged protein, is essential.
- **Statistical Analysis:** Use statistical methods to determine the significance of enrichment for each identified protein.
- **Bioinformatics Tools:** Utilize bioinformatics databases and tools to analyze the functional enrichment of identified interactors and to build protein-protein interaction networks.

Conclusion

The mass spectrometry-based analysis of GRB10 protein complexes is a powerful approach to unravel its complex roles in cellular signaling. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the GRB10 interactome. By identifying and quantifying the components of these complexes, new avenues for understanding disease pathogenesis and for the development of novel therapeutic strategies can be explored.

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